molecular formula C23H18ClNO6 B2456259 (Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951938-71-9

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2456259
CAS No.: 951938-71-9
M. Wt: 439.85
InChI Key: COLJLTLTHMBGGH-WNFQYIGGSA-N
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Description

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H18ClNO6 and its molecular weight is 439.85. The purity is usually 95%.
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Biological Activity

(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzofuro[7,6-e][1,3]oxazine core, which is known for its diverse biological properties. The presence of the furan and chlorinated dimethoxyphenyl groups contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa25

Anti-inflammatory Activity

The anti-inflammatory potential of similar benzofuroxazine derivatives has been noted in various studies:

  • COX Inhibition : Compounds with similar scaffolds showed selective inhibition of COX-II over COX-I, indicating potential use as anti-inflammatory agents. For example, some derivatives exhibited IC50 values as low as 0.52 µM against COX-II .
CompoundCOX-II IC50 (µM)Selectivity Index
PYZ160.52>4.24

Antimicrobial Activity

Compounds derived from benzofuroxazine structures have also been evaluated for their antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, suggesting significant antibacterial activity .

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Receptor Binding : It may bind to cellular receptors that modulate cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Anticancer Efficacy : A study demonstrated that a derivative showed comparable potency to cisplatin in inhibiting tumor growth in vitro and in vivo models .
  • Inflammation Model : Another study used an animal model to assess the anti-inflammatory effects of a related compound, resulting in a significant reduction in edema compared to standard treatments like celecoxib .

Properties

IUPAC Name

(2Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO6/c1-27-19-10-20(28-2)17(9-16(19)24)25-11-15-18(30-12-25)6-5-14-22(26)21(31-23(14)15)8-13-4-3-7-29-13/h3-10H,11-12H2,1-2H3/b21-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLJLTLTHMBGGH-WNFQYIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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